Cas no 844694-83-3 (4-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methylpiperidine)

4-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methylpiperidine structure
844694-83-3 structure
Produktname:4-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methylpiperidine
CAS-Nr.:844694-83-3
MF:C17H25NO2
MW:275.38590502739
MDL:MFCD18379394
CID:989400
PubChem ID:11687711

4-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methylpiperidine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane (Donepezil Impurity)
    • 4-[(5,6-Dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine
    • 4-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methylpiperidine
    • 4-[(2,3-Dihydro-5,6-dimethoxy-1H-inden-2-yl)methyl]piperidine (ACI)
    • 5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane
    • MDL: MFCD18379394
    • Inchi: 1S/C17H25NO2/c1-19-16-10-14-8-13(7-12-3-5-18-6-4-12)9-15(14)11-17(16)20-2/h10-13,18H,3-9H2,1-2H3
    • InChI-Schlüssel: RNBBLVXYZVHLNP-UHFFFAOYSA-N
    • Lächelt: O(C)C1C(OC)=CC2CC(CC3CCNCC3)CC=2C=1

4-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methylpiperidine Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-24120705-10.0g
4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine
844694-83-3 95.0%
10.0g
$2823.0 2025-02-19
Enamine
EN300-24120705-1g
4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine
844694-83-3 95%
1g
$656.0 2023-09-15
A2B Chem LLC
AH56531-10g
5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane (Donepezil Impurity)
844694-83-3 95%
10g
$3007.00 2024-04-19
1PlusChem
1P00G8CZ-100mg
5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane (Donepezil Impurity)
844694-83-3 95%
100mg
$334.00 2024-04-21
Aaron
AR00G8LB-500mg
5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane (Donepezil Impurity)
844694-83-3 95%
500mg
$729.00 2025-02-11
A2B Chem LLC
AH56531-1g
5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane (Donepezil Impurity)
844694-83-3 95%
1g
$726.00 2024-04-19
1PlusChem
1P00G8CZ-50mg
5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane (Donepezil Impurity)
844694-83-3 95%
50mg
$244.00 2024-04-21
1PlusChem
1P00G8CZ-1g
5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane (Donepezil Impurity)
844694-83-3 95%
1g
$873.00 2024-04-21
Enamine
EN300-24120705-5.0g
4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine
844694-83-3 95.0%
5.0g
$1903.0 2025-02-19
Enamine
EN300-24120705-0.05g
4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine
844694-83-3 95.0%
0.05g
$153.0 2025-02-19

4-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methylpiperidine Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, 1 atm, rt
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1.5 h, 0 °C; 0 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
Synthesis and in vitro evaluation of donepezil-based reactivators and analogues for nerve agent-inhibited human acetylcholinesterase
Renou, Julien; et al, RSC Advances, 2016, 6(22), 17929-17940

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane ,  Water ;  30 min, rt
1.2 5 h, 50 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, 1 atm, rt
3.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1.5 h, 0 °C; 0 °C → rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
Synthesis and in vitro evaluation of donepezil-based reactivators and analogues for nerve agent-inhibited human acetylcholinesterase
Renou, Julien; et al, RSC Advances, 2016, 6(22), 17929-17940

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Methanol ,  Water ;  6 d, 28 atm, 65 °C
Referenz
Novel Donepezil-Based Inhibitors of Acetyl- and Butyrylcholinesterase and Acetylcholinesterase-Induced β-Amyloid Aggregation
Camps, Pelayo; et al, Journal of Medicinal Chemistry, 2008, 51(12), 3588-3598

Synthetic Routes 4

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ,  Ethyl acetate ;  rt; 6 h, rt
2.1 Reagents: 2-Iodobenzoic acid Solvents: Ethyl acetate ;  4 h, reflux; reflux → rt
2.2 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane ,  Water ;  30 min, rt; 5 h, 50 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, 1 atm, rt
4.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1.5 h, 0 °C; 0 °C → rt
4.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
Synthesis and in vitro evaluation of donepezil-based reactivators and analogues for nerve agent-inhibited human acetylcholinesterase
Renou, Julien; et al, RSC Advances, 2016, 6(22), 17929-17940

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  1 h, rt
2.1 Solvents: Tetrahydrofuran ,  Ethyl acetate ;  rt; 6 h, rt
3.1 Reagents: 2-Iodobenzoic acid Solvents: Ethyl acetate ;  4 h, reflux; reflux → rt
3.2 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane ,  Water ;  30 min, rt; 5 h, 50 °C
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, 1 atm, rt
5.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1.5 h, 0 °C; 0 °C → rt
5.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
Synthesis and in vitro evaluation of donepezil-based reactivators and analogues for nerve agent-inhibited human acetylcholinesterase
Renou, Julien; et al, RSC Advances, 2016, 6(22), 17929-17940

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: 2-Iodobenzoic acid Solvents: Ethyl acetate ;  4 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane ,  Water ;  30 min, rt; 5 h, 50 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, 1 atm, rt
3.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1.5 h, 0 °C; 0 °C → rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
Synthesis and in vitro evaluation of donepezil-based reactivators and analogues for nerve agent-inhibited human acetylcholinesterase
Renou, Julien; et al, RSC Advances, 2016, 6(22), 17929-17940

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: 2-Iodobenzoic acid Solvents: Ethyl acetate ;  4 h, reflux
2.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane ,  Water ;  30 min, rt
2.2 5 h, 50 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, 1 atm, rt
4.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1.5 h, 0 °C; 0 °C → rt
4.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
Synthesis and in vitro evaluation of donepezil-based reactivators and analogues for nerve agent-inhibited human acetylcholinesterase
Renou, Julien; et al, RSC Advances, 2016, 6(22), 17929-17940

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Methanol ,  Water ;  20 d, 30 atm, 65 °C
Referenz
Novel Donepezil-Based Inhibitors of Acetyl- and Butyrylcholinesterase and Acetylcholinesterase-Induced β-Amyloid Aggregation
Camps, Pelayo; et al, Journal of Medicinal Chemistry, 2008, 51(12), 3588-3598

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1.5 h, 0 °C; 0 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
Synthesis and in vitro evaluation of donepezil-based reactivators and analogues for nerve agent-inhibited human acetylcholinesterase
Renou, Julien; et al, RSC Advances, 2016, 6(22), 17929-17940

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene ;  6 h, reflux
2.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium ,  Water Solvents: Methanol ;  7 d, 30 atm, 65 °C
Referenz
Multigram synthesis and in vivo efficacy studies of a novel multitarget anti-Alzheimer's compound
Sola, Irene; et al, Molecules, 2015, 20(3), 4492-4515

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium ,  Water Solvents: Methanol ;  7 d, 30 atm, 65 °C
Referenz
Multigram synthesis and in vivo efficacy studies of a novel multitarget anti-Alzheimer's compound
Sola, Irene; et al, Molecules, 2015, 20(3), 4492-4515

4-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methylpiperidine Raw materials

4-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methylpiperidine Preparation Products

Artikel empfehlen

Empfohlene Lieferanten
Hubei Henglvyuan Technology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Zouping Mingyuan Import and Export Trading Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hubei Tianan Hongtai Biotechnology Co.,Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
BIOOKE MICROELECTRONICS CO.,LTD